
N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further connected to a methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with 2-methylpyridin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and may require the use of reducing agents like sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in ethanol or THF.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another piperidine derivative with similar structural features.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: A related compound with a different functional group.
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine stands out due to its unique combination of a benzylpiperidine and a methylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H25N3 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-[(1-benzylpiperidin-4-yl)methyl]-2-methylpyridin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-16-13-19(7-10-20-16)21-14-17-8-11-22(12-9-17)15-18-5-3-2-4-6-18/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,20,21) |
Clé InChI |
GTHGVIIXHTWRCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)NCC2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


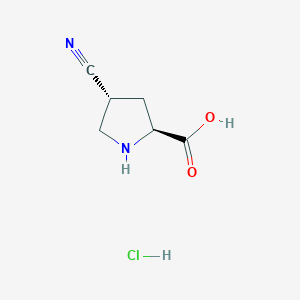
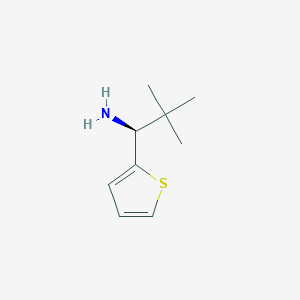
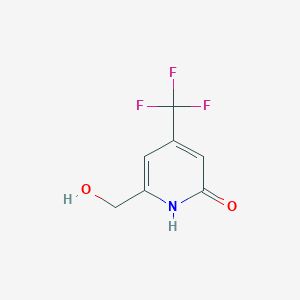
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
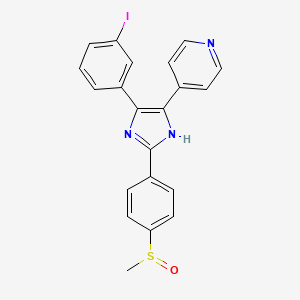
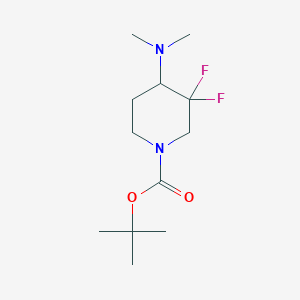

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)

![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
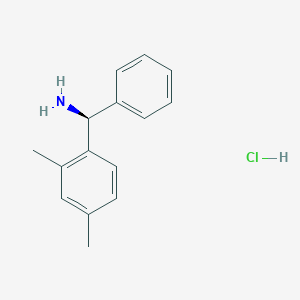
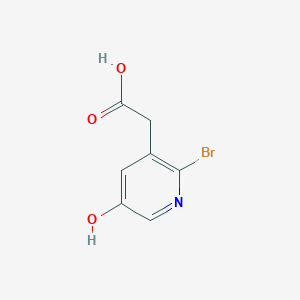
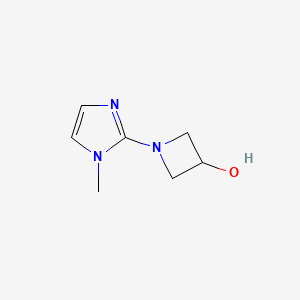
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)
